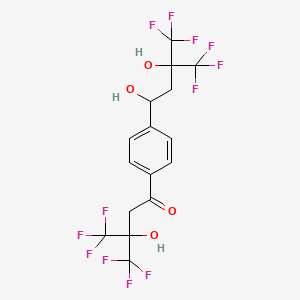
Butyrophenone, 4'-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- is a complex organic compound characterized by multiple trifluoromethyl groups and hydroxyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as trifluoromethylated alcohols and ketones. These intermediates undergo further transformations, including hydroxylation and coupling reactions, to form the final product. The reaction conditions usually require the use of strong bases, oxidizing agents, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield trifluoromethylated ketones, while reduction of the carbonyl groups can produce trifluoromethylated alcohols.
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic medication.
Trifluoperazine: Another trifluoromethylated compound with applications in psychiatry.
Fluorobutyrophenone: A structurally related compound with similar chemical properties.
Uniqueness
Butyrophenone, 4’-(1,3-dihydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butyl)-3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- is unique due to its multiple trifluoromethyl groups and hydroxyl functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
101247-78-3 |
|---|---|
Molekularformel |
C16H12F12O4 |
Molekulargewicht |
496.24 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-hydroxy-1-[4-[4,4,4-trifluoro-1,3-dihydroxy-3-(trifluoromethyl)butyl]phenyl]-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C16H12F12O4/c17-13(18,19)11(31,14(20,21)22)5-9(29)7-1-2-8(4-3-7)10(30)6-12(32,15(23,24)25)16(26,27)28/h1-4,9,29,31-32H,5-6H2 |
InChI-Schlüssel |
HEBKBNIPLXYMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(C(F)(F)F)(C(F)(F)F)O)O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


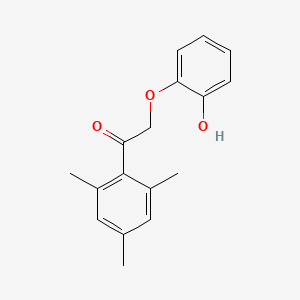
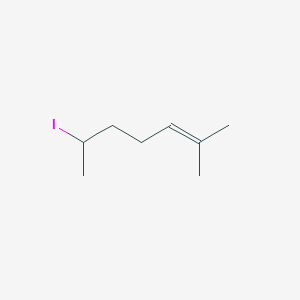
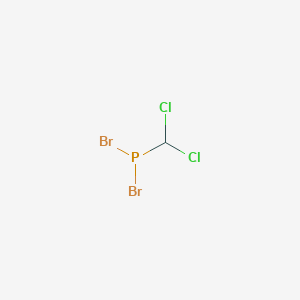
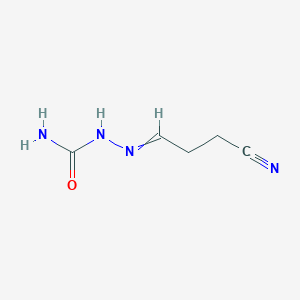
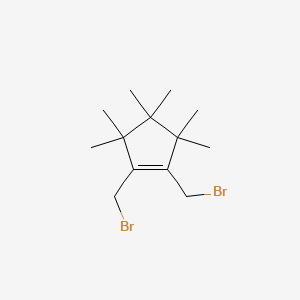
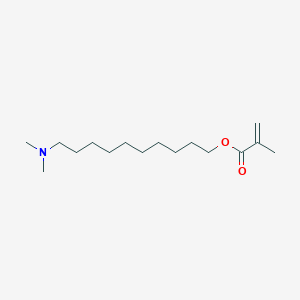
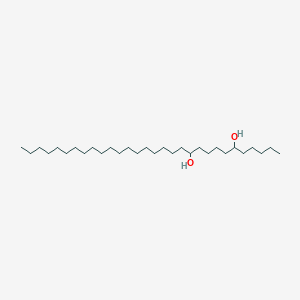

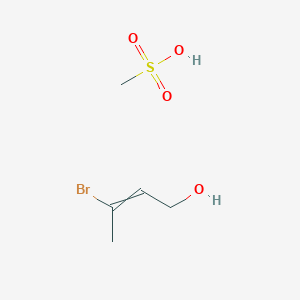

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
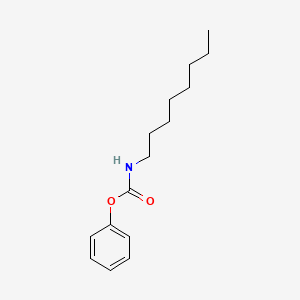
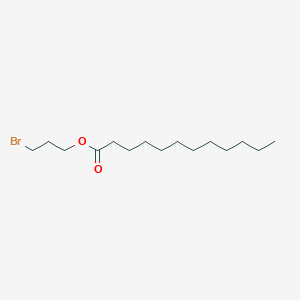
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
